molecular formula C8H8NP B14417530 1-Methyl-1H-1,3-benzazaphosphole CAS No. 84759-25-1

1-Methyl-1H-1,3-benzazaphosphole

Cat. No.: B14417530
CAS No.: 84759-25-1
M. Wt: 149.13 g/mol
InChI Key: OPWAGKVVDAXDHR-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,3-benzazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,3-benzazaphosphole can be synthesized through several methods. One common approach involves the cyclocondensation of N-methyl-2-phosphinoanilines with dimethylformamide dimethylacetal (DMFA) . Another method includes the phosphonylation of 2-bromo-formylanilides with triethyl phosphite in the presence of a palladium catalyst, followed by reduction with lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,3-benzazaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can yield phosphines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-1,3-benzazaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-1,3-benzazaphosphole is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over these properties .

Properties

CAS No.

84759-25-1

Molecular Formula

C8H8NP

Molecular Weight

149.13 g/mol

IUPAC Name

1-methyl-1,3-benzazaphosphole

InChI

InChI=1S/C8H8NP/c1-9-6-10-8-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

OPWAGKVVDAXDHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=PC2=CC=CC=C21

Origin of Product

United States

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